Peonidin chloride

Vue d'ensemble

Description

Le chlorure de péonidine est une anthocyanidine O-méthylée dérivée de la cyanidine. C'est un pigment végétal primaire qui donne des teintes rouge violacé aux fleurs comme les pivoines et les roses. Il est également présent dans certaines fleurs bleues comme les ipomées . Le chlorure de péonidine est connu pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé, notamment ses activités anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorure de péonidine peut être synthétisé par méthylation de la cyanidine. Le processus implique l'utilisation de méthanol et d'acide chlorhydrique comme réactifs. La réaction se produit généralement en milieu acide, la température étant maintenue autour de 25 °C .

Méthodes de production industrielle

En milieu industriel, le chlorure de péonidine est souvent extrait de sources naturelles comme les canneberges, les bleuets et les patates douces violettes. Le processus d'extraction implique l'utilisation de solvants comme l'éthanol ou le méthanol, suivi d'une purification par des techniques telles que la chromatographie liquide .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de péonidine subit diverses réactions chimiques, notamment :

Réduction : Il peut être réduit pour former des leucoanthocyanidines, qui sont des composés incolores.

Substitution : Le chlorure de péonidine peut subir des réactions de substitution où le groupe méthoxy est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et l'iodure de méthyle sont couramment utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones

Réduction : Leucoanthocyanidines

Substitution : Divers anthocyanidines substitués

Applications De Recherche Scientifique

Antioxidant Properties

Peonidin chloride exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. Studies have demonstrated its ability to scavenge free radicals effectively.

Research Findings:

- A study on purple sweet potato anthocyanins revealed that peonidin-based components displayed strong DPPH radical scavenging activity, with IC50 values indicating higher potency than vitamin C at certain concentrations .

- The total reducing power of peonidin-based anthocyanins increased with concentration, suggesting their potential as antioxidants in food and pharmaceutical applications .

Prebiotic and Probiotic Effects

This compound has shown promising effects on gut health by promoting the growth of beneficial bacteria.

Case Study Insights:

- Research indicated that peonidin-based anthocyanins could enhance the proliferation of probiotics such as Bifidobacterium and Lactobacillus while inhibiting harmful bacteria like Staphylococcus aureus and Salmonella typhimurium. This suggests a potential prebiotic effect that could be harnessed in health foods .

Bone Health and Osteoporosis Treatment

Recent studies have highlighted the role of this compound in bone health, indicating its potential as a treatment for osteoporosis.

Key Findings:

- Peonidin-3-O-glucoside was shown to increase the proliferation of osteoblasts (bone-forming cells) and reduce bone resorption induced by RANKL in vitro. This suggests that peonidin could be further explored as a therapeutic agent for osteoporosis .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects, particularly against breast cancer cells.

Research Evidence:

- In vitro studies demonstrated that this compound inhibits the proliferation of metastatic human breast cancer cells and reduces COX-2 expression, which is often associated with inflammation and cancer progression. These findings indicate its potential as a chemopreventive agent .

Anti-inflammatory Activities

The compound exhibits notable anti-inflammatory properties, which can be beneficial in various therapeutic contexts.

Mechanisms of Action:

- This compound has been shown to block the phosphorylation of extracellular signal-regulated kinases (ERKs) in JB6 P+ cells, inhibiting TPA-induced neoplastic transformation. This mechanism underscores its potential use in inflammatory diseases and cancer prevention .

Nutritional Applications

Given its health benefits, this compound is being considered for incorporation into dietary supplements and functional foods.

Potential Uses:

Mécanisme D'action

Peonidin chloride exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines.

Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Le chlorure de péonidine est l'une des nombreuses anthocyanidines, qui comprennent :

Cyanidine : Connue pour ses fortes propriétés antioxydantes et sa présence dans les fruits rouges.

Delphinidine : Trouvée dans les fruits bleus et violets, connue pour ses activités anti-inflammatoires et anticancéreuses.

Malvidine : Présente dans le vin rouge et les raisins, connue pour ses propriétés antioxydantes.

Pelargonidine : Trouvée dans les fraises et les radis rouges, connue pour sa couleur rouge vif.

Pétunidines : Trouvée dans les pétunias et les bleuets, connue pour sa couleur violette foncé

Le chlorure de péonidine est unique en raison de sa stabilité à des niveaux de pH plus élevés et de ses puissantes propriétés anticancéreuses .

Activité Biologique

Peonidin chloride, a member of the anthocyanin family, is known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.

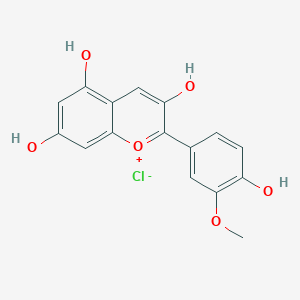

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methoxy group that distinguishes it from other anthocyanins. The presence of hydroxyl groups in the B ring of its structure significantly influences its biological activity. Research indicates that anthocyanins with more hydroxyl groups exhibit stronger antioxidant properties due to their ability to scavenge free radicals effectively .

Antioxidant Activity

This compound demonstrates potent antioxidant activity, which has been extensively studied. A notable study highlighted its capacity to scavenge free radicals, including DPPH radicals, with an IC50 value indicating significant antioxidant potential . The antioxidant mechanism involves:

- Radical Scavenging : this compound can neutralize free radicals, thereby protecting cells from oxidative stress.

- Metal Chelation : It exhibits metal-chelating properties that further enhance its antioxidant effects by reducing the availability of pro-oxidant metals .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 26.71 | DPPH radical scavenging |

| Peonidin-3-O-glucoside | 37.52 | Superoxide anion scavenging |

Prebiotic and Microbial Effects

Research has also shown that peonidin-based anthocyanins can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Staphylococcus aureus and Salmonella typhimurium . This dual effect suggests that this compound may play a role in gut health and microbiota modulation.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models subjected to inflammatory stimuli . This activity is crucial for potential therapeutic applications in inflammatory diseases.

Table 2: Anti-Inflammatory Effects of this compound

| Cell Line/Model | Effect | Reference |

|---|---|---|

| Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of PDGF-BB-induced FAK phosphorylation | |

| Colon Epithelial Cell Lines | Reduced IL-8 expression |

Osteogenic Activity

Recent studies suggest that peonidin-3-O-glucoside, a derivative of this compound, promotes osteoblast proliferation and differentiation. This indicates potential applications in treating osteoporosis by enhancing bone formation while reducing bone resorption .

Case Studies and Clinical Implications

Several case studies have highlighted the potential health benefits associated with this compound consumption:

- Bone Health : In a transgenic model, peonidin-3-O-glucoside was shown to increase bone density and reduce markers of bone resorption, suggesting its utility in osteoporosis treatment .

- Cardiovascular Health : In vitro studies indicated that this compound could protect against oxidative stress-induced damage in heart cells, pointing towards cardiovascular protective effects .

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSHLKSHNAPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-01-0 | |

| Record name | Peonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Peonidin chloride and how was it first identified?

A1: this compound was initially sought in connection with research on idaein chloride. While idaein chloride is found in the European cowberry (Vaccinium vitis idaea), researchers investigated the larger American cranberry (Vaccinium macrocarpos) as a potential source of idaein []. Instead, they discovered a different anthocyanin, later identified as 3-p-glucosidylthis compound, which yields this compound upon hydrolysis [].

Q2: Has this compound been synthesized, and if so, what was the significance of this achievement?

A2: Yes, this compound has been successfully synthesized []. This synthesis was part of a broader research effort focused on pyrylium salts, which share structural similarities with anthocyanidins like Peonidin. This successful synthesis provided further confirmation of the structure of this compound and contributed valuable knowledge to the field of anthocyanin chemistry.

Q3: Are there any practical applications of this compound being explored?

A3: While the provided research focuses on the isolation, identification, and synthesis of this compound, other studies explore the applications of anthocyanins from colored potatoes, like the Black King Kong variety. These anthocyanins, which could include this compound, are being investigated for their potential use in developing bio-amine responsive films for monitoring pork freshness during cold storage []. This research highlights the potential of this compound and related compounds in food science and technology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.